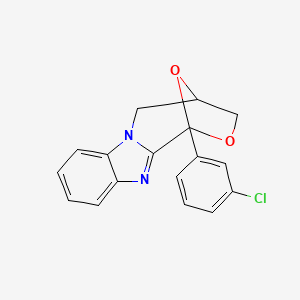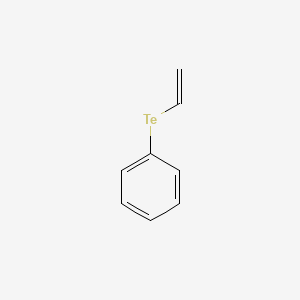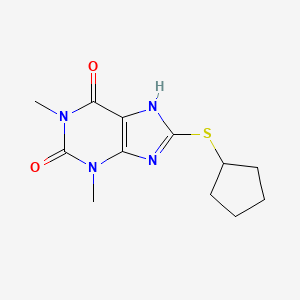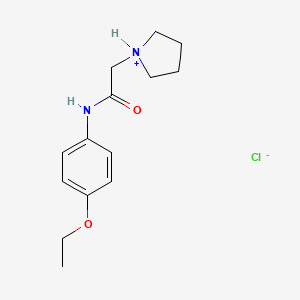
2-Heptyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a heptyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2,5-dihydrofuran typically involves the reaction of 2,3-dihydrofuran with 1-iodoheptane in the presence of a strong base such as tert-butyllithium. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (-78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the heptyl chain.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Heptyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Heptyl-2,5-dihydrofuran involves its interaction with various molecular targets. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The heptyl chain provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
2,5-Dihydrofuran: Lacks the heptyl group, making it less hydrophobic.
2-Heptyl-4,5-dihydrofuran: Similar structure but different positioning of the double bond.
2,5-Dimethoxy-2,5-dihydrofuran: Contains methoxy groups instead of a heptyl chain, altering its chemical properties.
Eigenschaften
CAS-Nummer |
74306-23-3 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-heptyl-2,5-dihydrofuran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI-Schlüssel |
MOXBDBXDKFGQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C=CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




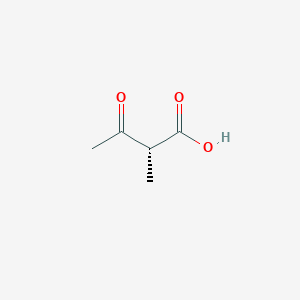

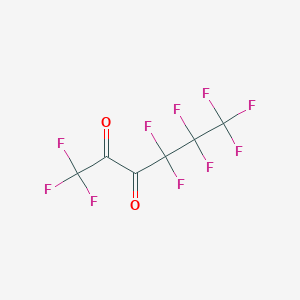
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
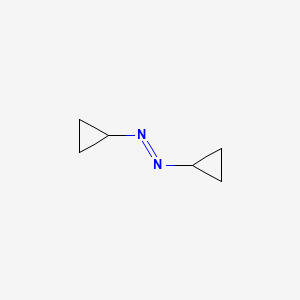

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
